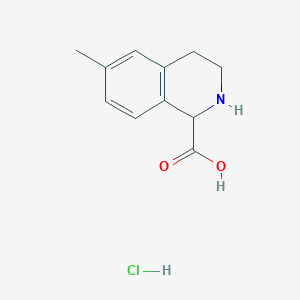

6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

Descripción general

Descripción

6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a derivative of the tetrahydroisoquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is synthesized through various methods, including the Pictet-Spengler cyclization, and exhibits potential therapeutic effects against a range of diseases.

- Molecular Formula : C11H13NO2

- Molecular Weight : 191.23 g/mol

- CAS Number : 1260637-29-3

Biological Activities

Research indicates that tetrahydroisoquinoline derivatives, including this compound, possess significant biological activities. These include:

- Antiproliferative Activity : Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, the derivative 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid demonstrated anti-colorectal cancer properties by blocking IL-6/JAK2/STAT3 oncogenic signaling pathways in animal models .

- Neuroprotective Effects : Isoquinoline derivatives are noted for their neuroprotective properties. They may inhibit monoamine oxidase (MAO) activity, which is beneficial in treating neurodegenerative diseases like Parkinson's disease .

Anticancer Potential

A significant study evaluated the antiproliferative effects of 6-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives in colorectal carcinoma models. The compound was administered in doses of 10 and 25 mg/kg to DMH-induced CRC rats over 15 days. Key findings included:

- Histopathological Analysis : Treatment with the compound resulted in reduced tumor growth and improved histological parameters.

- Biochemical Markers : ELISA results indicated that the compound significantly decreased levels of inflammatory markers such as IL-6 and COX-2 .

Neuroprotective Studies

Research has also focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Structure | Base compound with moderate activity |

| 6-Methyl-1,2,3,4-tetrahydroisoquinoline | Structure | Enhanced activity due to methyl substitution |

| 6,7-Dimethoxy derivative | Structure | Notable anticancer properties |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant and Neuroprotective Effects

Research has indicated that tetrahydroisoquinoline derivatives exhibit potential antidepressant effects. Specifically, compounds similar to 6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Analgesic Properties

Studies suggest that tetrahydroisoquinoline derivatives may possess analgesic properties. The structural similarity to known analgesics allows for the exploration of these compounds in pain management therapies .

Neuropharmacology

Cognitive Enhancement

There is growing evidence that certain isoquinoline derivatives can enhance cognitive functions. The modulation of cholinergic systems by these compounds suggests their potential use in treating cognitive disorders such as Alzheimer's disease .

Dopaminergic Activity

The compound's interaction with dopaminergic receptors has been investigated for its potential role in treating Parkinson's disease. Its ability to influence dopamine levels may provide therapeutic avenues for managing this neurodegenerative disorder .

Synthetic Organic Chemistry

Synthesis of Complex Molecules

6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it in various synthetic pathways, including the formation of chiral centers and the development of new pharmaceutical agents .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Antidepressant Effects | Modulation of serotonin and norepinephrine |

| Analgesic Properties | Similarity to known analgesics | |

| Neuropharmacology | Cognitive Enhancement | Modulation of cholinergic systems |

| Dopaminergic Activity | Influence on dopamine levels | |

| Synthetic Organic Chemistry | Intermediate for Complex Synthesis | Formation of chiral centers |

Case Studies

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant activity of various tetrahydroisoquinoline derivatives. It was found that compounds structurally related to 6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid exhibited significant improvement in depressive-like behaviors in animal models .

Case Study 2: Neuroprotective Effects

Research conducted at a prominent neuropharmacology lab demonstrated that administration of tetrahydroisoquinoline derivatives improved cognitive performance in rodent models of Alzheimer’s disease. The study highlighted the potential for these compounds to act as neuroprotective agents by enhancing synaptic plasticity and reducing neuroinflammation .

Propiedades

IUPAC Name |

6-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-7-2-3-9-8(6-7)4-5-12-10(9)11(13)14;/h2-3,6,10,12H,4-5H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOXCWOIHHEXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(NCC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.